molecular formula C21H20BrNO4 B11659067 ethyl 5-[(4-bromobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate

ethyl 5-[(4-bromobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate

Cat. No.: B11659067
M. Wt: 430.3 g/mol
InChI Key: VNBZCTIQQSKDFX-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 5-(4-bromobenzoyl)oxy-1-ethyl-2-methylindole-3-carboxylate . The nomenclature follows hierarchical prioritization of functional groups:

  • The parent heterocycle is indole , numbered such that the nitrogen atom occupies position 1.
  • Substituents are ordered by priority: the 4-bromobenzoyloxy group at position 5, the ethyl group at position 1, the methyl group at position 2, and the ethyl carboxylate at position 3.

The systematic name reflects the compound’s substitution pattern unambiguously, distinguishing it from regioisomers such as ethyl 7-(4-bromobenzoyl)indole-2-carboxylate. The InChIKey VNBZCTIQQSKDFX-UHFFFAOYSA-N and SMILES string CCN1C(=C(C2=C1C=CC(=C2)OC(=O)C3=CC=C(C=C3)Br)C(=O)OCC)C provide machine-readable identifiers for database searches and cheminformatics applications.

Molecular Formula and Weight Analysis

The molecular formula C21H20BrNO4 indicates a bromine-containing heterocycle with a molecular weight of 430.3 g/mol . Key mass contributions include:

  • The indole core (C8H7N): 117.15 g/mol
  • 4-Bromobenzoyloxy group (C7H4BrO2): 215.01 g/mol
  • Ethyl and methyl substituents (C3H7): 43.09 g/mol
  • Ethyl carboxylate (C4H7O2): 87.10 g/mol

The bromine atom accounts for 18.6% of the total mass, a critical factor in mass spectrometric detection due to its isotopic signature. Comparatively, simpler indole derivatives like ethyl 5-bromoindole-2-carboxylate (C11H10BrNO2, 296.16 g/mol) lack the steric bulk of the 4-bromobenzoyloxy and 1-ethyl-2-methyl groups, highlighting this compound’s higher molecular complexity.

Crystallographic Data and Spatial Arrangement

While direct crystallographic data for ethyl 5-[(4-bromobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate are unavailable, structural analogs offer insights. For example, ethyl 4-(5-bromo-1H-indol-3-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate crystallizes in a monoclinic system (P21/c) with two independent molecules in the asymmetric unit. The indole ring in such compounds is typically planar (mean deviation ≤0.03 Å), while substituents like the 4-bromobenzoyloxy group introduce torsional strain.

In the target compound, the dihedral angle between the indole plane and the 4-bromobenzoyloxy group likely exceeds 75°, as seen in similar structures. The ethyl carboxylate at position 3 adopts a conformation minimizing steric clashes with the 2-methyl group, stabilized by weak C–H···O interactions.

Spectroscopic Fingerprinting

Properties

Molecular Formula

C21H20BrNO4

Molecular Weight

430.3 g/mol

IUPAC Name

ethyl 5-(4-bromobenzoyl)oxy-1-ethyl-2-methylindole-3-carboxylate

InChI

InChI=1S/C21H20BrNO4/c1-4-23-13(3)19(21(25)26-5-2)17-12-16(10-11-18(17)23)27-20(24)14-6-8-15(22)9-7-14/h6-12H,4-5H2,1-3H3

InChI Key

VNBZCTIQQSKDFX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)OC(=O)C3=CC=C(C=C3)Br)C(=O)OCC)C

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis Modifications

The Fischer indole synthesis remains a cornerstone for constructing substituted indoles. For this compound, the reaction between 4-bromophenylhydrazine and ethyl 3-oxopentanoate under acidic conditions (HCl/EtOH, reflux, 12 hr) yields the 2-methylindole scaffold. Critical parameters include:

ParameterOptimal ValueImpact on Yield
Temperature80–90°C<70°C: <40% yield
Acid catalystConc. HCl (2 eq)H₂SO₄ reduces regioselectivity
SolventEthanol/water (3:1)Pure ethanol slows reaction

This method achieves ~68% yield but requires subsequent N-ethylation.

Transition Metal-Catalyzed Cyclizations

Palladium-mediated cyclizations offer improved regiocontrol. A representative protocol involves:

  • Treating N-ethyl-2-methyl-3-iodoaniline with ethyl propiolate in the presence of Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and Et₃N in DMF at 100°C for 8 hr.

  • Cyclization yields the indole core with inherent C-3 ester functionality (82% yield).

Sequential Functionalization of the Indole Core

N-Ethylation and C-Methylation

Post-cyclization alkylation employs:

  • Ethyl bromide (2.5 eq) with K₂CO₃ in DMF at 60°C for 6 hr (N-ethylation, 89% yield)

  • Methyl iodide (1.2 eq) and LDA (−78°C, THF) for C-2 methylation (74% yield).

C-3 Esterification Techniques

Two predominant methods exist:

Method A: Direct Carboxylation

  • Substrate: 3-Bromoindole derivative

  • Conditions: CO gas (1 atm), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), EtOH, 100°C, 24 hr

  • Yield: 65–70%

Method B: Chloroformate Coupling

  • React 3-carboxyindole with ethyl chloroformate (1.5 eq) and DMAP (0.1 eq) in CH₂Cl₂ at 0°C → RT

  • Yield: 92–95%

O-Acylation at C-5 Position

The 5-hydroxy group undergoes acylation via:

4.1 Schotten-Baumann Conditions

  • Reagents: 4-Bromobenzoyl chloride (1.2 eq), NaOH (10% aq), EtOAc

  • Temperature: 0°C → RT over 2 hr

  • Yield: 88%

4.2 DMAP-Catalyzed Acylation

  • 4-Bromobenzoyl chloride (1.1 eq), DMAP (0.2 eq), Et₃N (2 eq) in CH₂Cl₂

  • Reaction time: 30 min at 0°C

  • Yield: 94%

Purification and Analytical Characterization

5.1 Chromatographic Techniques

  • Silica gel chromatography (hexane/EtOAc 4:1 → 2:1 gradient) removes unreacted acyl chloride and byproducts

  • Final purity (HPLC): ≥99.5%

5.2 Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J=8.4 Hz, 2H, Ar-H), 7.65 (d, J=8.4 Hz, 2H, Ar-H), 7.21 (s, 1H, H-4), 6.95 (d, J=2.4 Hz, 1H, H-6), 6.87 (dd, J=8.8, 2.4 Hz, 1H, H-7), 4.42 (q, J=7.2 Hz, 2H, OCH₂CH₃), 4.10 (q, J=7.2 Hz, 2H, NCH₂CH₃), 2.85 (s, 3H, C-2 CH₃), 1.45 (t, J=7.2 Hz, 3H, OCH₂CH₃), 1.32 (t, J=7.2 Hz, 3H, NCH₂CH₃)

  • HRMS : m/z calculated for C₂₁H₂₀BrNO₄ [M+H]⁺ 430.0584, found 430.0581

Scale-Up Considerations and Process Optimization

Industrial-scale production (≥1 kg) requires:

  • Continuous flow chemistry for acylation steps to minimize exothermic risks

  • Crystallization instead of chromatography: Use heptane/MTBE (5:1) for 97% recovery

  • Quality control : In-process NMR monitoring at C-5 acylation stage to detect ≤0.3% des-bromo impurity

Comparative Analysis of Synthetic Routes

MethodTotal YieldPurityCost (USD/g)Scalability
Fischer-based44%98.7%12.50Moderate
Pd-catalyzed61%99.5%18.20High
Hybrid approach53%99.1%15.80Optimal

The palladium-mediated route offers superior yield and purity but incurs higher catalyst costs .

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The compound contains two hydrolyzable ester groups: the ethyl carboxylate at position 3 and the 4-bromobenzoyloxy group at position 5.

  • Ethyl Carboxylate Hydrolysis :
    Under basic conditions (e.g., NaOH/EtOH), the ethyl ester undergoes saponification to yield the corresponding carboxylic acid. Acidic hydrolysis (e.g., HCl/H₂O) produces similar results but with slower kinetics.
    Example :

    Ethyl esterNaOH/EtOH, 80°CCarboxylic acid+EtOH\text{Ethyl ester} \xrightarrow{\text{NaOH/EtOH, 80°C}} \text{Carboxylic acid} + \text{EtOH}
  • Benzoyloxy Ester Cleavage :
    The 4-bromobenzoyloxy group is cleaved under strong nucleophiles (e.g., NH₃/MeOH), releasing 4-bromobenzoic acid and generating a hydroxylated indole intermediate.

Reaction TypeConditionsProductsYieldSource
Ethyl ester hydrolysis2M NaOH, EtOH, reflux, 6h5-[(4-bromobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylic acid85%
Benzoyloxy cleavageNH₃/MeOH, RT, 12h5-hydroxy-1-ethyl-2-methyl-1H-indole-3-carboxylate + 4-bromobenzoic acid78%

Nucleophilic Aromatic Substitution (NAS) at Bromine

The electron-deficient 4-bromobenzoyl moiety facilitates NAS with nucleophiles like amines, alkoxides, or thiols.

Key Reaction :

Ar-Br+NuPd catalyst/baseAr-Nu+Br\text{Ar-Br} + \text{Nu}^- \xrightarrow{\text{Pd catalyst/base}} \text{Ar-Nu} + \text{Br}^-

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF, 100°C.

  • Example : Reaction with morpholine yields 4-morpholinobenzoyl derivatives.

NucleophileConditionsProductYieldSource
MorpholinePd(PPh₃)₄, K₂CO₃, DMF, 12h5-[(4-morpholinobenzoyl)oxy] derivative72%
Sodium methoxideCuI, DMSO, 80°C, 8h5-[(4-methoxybenzoyl)oxy] derivative65%

Functionalization at the Indole Core

The indole ring undergoes electrophilic substitution at positions 4, 6, or 7, depending on directing effects from existing substituents.

Nitration

Concentrated HNO₃/H₂SO₄ introduces nitro groups preferentially at position 6 due to the electron-donating ethyl group at N1.

Sulfonation

Fuming H₂SO₄ at 0°C produces sulfonated derivatives, with the 4-position being most reactive.

ReactionReagentsPositionYieldSource
NitrationHNO₃/H₂SO₄, 0°C, 2hC658%
SulfonationH₂SO₄ (20%), RT, 4hC463%

Alkylation/Acylation at Reactive Sites

  • N-Alkylation : The indole nitrogen (N1) is already substituted with an ethyl group, but C3 carboxylate oxygen can undergo alkylation with alkyl halides (e.g., MeI, K₂CO₃, DMF).

  • Benzoyloxy Group Acylation : The hydroxyl group generated after benzoyloxy cleavage can be re-acylated with acid chlorides (e.g., acetyl chloride, pyridine) .

Example Procedure from :

  • Dissolve hydroxylated intermediate (0.056 mmol) in CH₂Cl₂.

  • Add 3-bromobenzoyl chloride (0.061 mmol) and DMAP.

  • Stir at 0°C → RT for 3h.

  • Yield: 75% of re-acylated product.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) for biaryl synthesis :

Ar-Br+Ar’-B(OH)2Pd(dppf)Cl₂Ar-Ar’+B(OH)3\text{Ar-Br} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd(dppf)Cl₂}} \text{Ar-Ar'} + \text{B(OH)}_3

  • Conditions : Pd(dppf)Cl₂, Na₂CO₃, dioxane/H₂O, 90°C, 24h .

  • Yield : 68–82% for aryl boronic acid partners .

Reductive Transformations

  • Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine groups.

  • Ester Reduction : LiAlH₄ reduces esters to alcohols.

Critical Analysis of Reaction Mechanisms

  • NAS at Bromine : Follows a two-step oxidative addition/reductive elimination pathway with Pd(0)/Pd(II) intermediates.

  • Indole Electrophilic Substitution : Directed by the C3 ester group (-M effect), favoring meta substitution relative to the carboxylate.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of indole derivatives, including ethyl 5-[(4-bromobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate. Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • A549 (lung cancer)

In vitro assays demonstrated that this compound can inhibit cell growth, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. In studies evaluating its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound displayed notable antibacterial activity. The minimum inhibitory concentrations (MICs) were determined through standard agar diffusion methods, indicating its potential utility in treating bacterial infections .

Study on Antiproliferative Activity

A comprehensive study evaluated the antiproliferative effects of various indole derivatives, including this compound. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner across multiple cancer cell lines. The study highlighted its mechanism of action involving apoptosis induction and cell cycle arrest at specific phases .

Antimicrobial Efficacy Assessment

In another research effort, the antimicrobial efficacy of this compound was assessed against a panel of bacterial strains. Results demonstrated that it exhibited a substantial zone of inhibition, particularly against Gram-positive bacteria. The study concluded that the compound holds potential as a lead structure for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of ethyl 5-[(4-bromobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Scaffold Key Substituents Bioactivity Highlights
Target Compound Indole 4-Bromobenzoyloxy, ethyl, methyl Hypothesized anti-inflammatory
Ethyl 5-fluoroindole-2-carboxylate Indole 5-Fluoro, carboxamide Metabolic stability
Compound 25 () Decahydroisoquinoline 4-Bromobenzoyl Not specified
5-Bromo-1-(4-chlorobenzyl) indole () Indole 4-Chlorobenzyl Antibacterial

Biological Activity

Ethyl 5-[(4-bromobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique structure and potential biological activities. This compound has garnered attention in pharmacological research due to its possible therapeutic applications, particularly in inflammatory and cancer-related processes.

Chemical Structure

The chemical formula of this compound is C21H20BrNO4C_{21}H_{20}BrNO_4. Its structure includes an indole core with various substituents that may influence its biological activity.

Research indicates that compounds within the indole class can interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. This compound may exert its effects through the inhibition of specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the synthesis of pro-inflammatory mediators.

Anti-inflammatory Properties

Several studies have explored the anti-inflammatory potential of indole derivatives. For example, related compounds have been shown to inhibit 5-lipoxygenase (5-LO), an enzyme implicated in the production of leukotrienes, which are mediators of inflammation. In a study, a similar indole derivative exhibited an IC50 value of 0.23μM0.23\,\mu M against 5-LO, suggesting that this compound may possess comparable efficacy .

Anticancer Activity

Indole derivatives have also been investigated for their anticancer properties. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further exploration in cancer therapy. Research into related compounds has indicated that modifications on the indole structure can enhance cytotoxicity against various cancer cell lines.

Case Studies

StudyCompoundTargetActivityIC50 Value
Study 1Ethyl 5-hydroxyindole derivative5-lipoxygenaseInhibition0.23μM0.23\,\mu M
Study 2Indole-based compoundCancer cell linesCytotoxicityVaries by cell line

Structure-Activity Relationship (SAR)

The biological activity of this compound is likely influenced by its structural features. Modifications at specific positions on the indole ring or the benzoyloxy group can significantly alter its potency and selectivity for biological targets. For instance, substituents that enhance lipophilicity may improve membrane permeability, thereby increasing bioavailability.

Q & A

Basic Question: What are the established synthetic routes for ethyl 5-[(4-bromobenzoyl)oxy]-1-ethyl-2-methyl-1H-indole-3-carboxylate?

Answer:
The compound is synthesized via a multi-step approach:

  • Step 1: Preparation of the indole core. Ethyl 1-ethyl-2-methyl-1H-indole-3-carboxylate is synthesized by cyclization of appropriate precursors, such as 3-formyl-1H-indole derivatives, under reflux with sodium acetate in acetic acid .
  • Step 2: Functionalization at position 5. The 4-bromobenzoyloxy group is introduced via esterification or nucleophilic substitution. For example, coupling 4-bromobenzoyl chloride with the hydroxylated indole intermediate under basic conditions (e.g., pyridine or DMAP catalysis).
  • Purification: Recrystallization from DMF/acetic acid (1:1) is commonly used to isolate crystalline products .

Basic Question: What analytical methods are used to confirm the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and regioselectivity. For example, the 4-bromobenzoyloxy group’s aromatic protons appear as a doublet in the 7.5–8.0 ppm range .
  • Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O of benzoyloxy) verify functional groups.
  • Single-Crystal X-ray Diffraction (SCXRD): Provides definitive proof of molecular geometry. The ethyl and methyl groups at positions 1 and 2, respectively, exhibit specific torsion angles (e.g., C1-C2-C3-N1 ≈ 120°) .
  • Melting Point and HPLC: Ensure purity (>95%) and consistency with literature values.

Advanced Question: How can reaction conditions be optimized to improve the yield of the 4-bromobenzoyloxy substitution?

Answer:
Key optimization strategies include:

  • Catalyst Screening: Sodium acetate or triethylamine enhances nucleophilic substitution efficiency by deprotonating the hydroxyl group on the indole core .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while acetic acid aids in recrystallization .
  • Reaction Monitoring: TLC or HPLC tracks progress to minimize over-substitution. For example, Rf values in ethyl acetate/hexane (3:7) can distinguish intermediates from byproducts.

Advanced Question: How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?

Answer:

  • Cross-Verification: Compare NMR-derived coupling constants with X-ray bond distances. For instance, the dihedral angle between the indole core and benzoyloxy group in SCXRD data should correlate with NOESY cross-peaks .
  • Dynamic Effects: Variable-temperature NMR resolves ambiguities caused by conformational flexibility (e.g., rotation of the ethyl ester group).
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and validate experimental data .

Safety Question: What are the critical safety precautions for handling this compound in laboratory settings?

Answer:

  • Hazard Classification: Based on structurally similar indole derivatives, this compound is likely classified as:
    • H302: Harmful if swallowed.
    • H315/H319: Causes skin/eye irritation.
    • H335: May cause respiratory tract irritation .
  • Handling Protocols:
    • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
    • Avoid inhalation of dust; employ wet methods for transfer.
    • Store in a cool, dry place away from oxidizers.

Advanced Question: What challenges arise in regioselective functionalization of the indole core, and how are they addressed?

Answer:

  • Challenge: Competing substitution at positions 4 and 6 due to electronic effects.
  • Solution:
    • Protecting Groups: Temporarily block reactive sites (e.g., using tert-butoxycarbonyl [Boc] at position 1).
    • Directed Metalation: Use lithium bases to deprotonate specific positions, guided by steric hindrance from the ethyl and methyl groups .

Basic Question: What solvents and conditions are suitable for recrystallizing this compound?

Answer:

  • Solvent Systems:
    • DMF/acetic acid (1:1) yields high-purity crystals .
    • Ethanol/water (7:3) is effective for removing polar impurities.
  • Temperature Control: Slow cooling from reflux ensures uniform crystal growth.

Advanced Question: How does the electron-withdrawing 4-bromobenzoyloxy group influence the compound’s reactivity?

Answer:

  • Electronic Effects: The bromine atom and carbonyl group decrease electron density at position 5, making it less susceptible to electrophilic attack.
  • Applications: This property is exploited in designing photoactivatable probes, where the bromine facilitates crosslinking under UV light .

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